REACTION_SMILES
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[CH3:9][C:10]([CH3:11])=[O:12].[Mg+2:13].[NH2:1][c:2]1[c:3]([OH:8])[cH:4][cH:5][cH:6][cH:7]1.[O-:14][S:15]([O-:16])(=[O:17])=[O:18]>>[NH:1]([c:2]1[c:3]([OH:8])[cH:4][cH:5][cH:6][cH:7]1)[CH:10]([CH3:9])[CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])[O-]
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Name
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Type
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product
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Smiles
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CC(C)Nc1ccccc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |